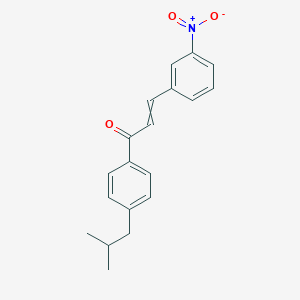

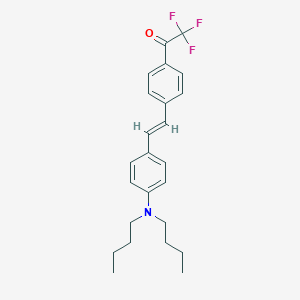

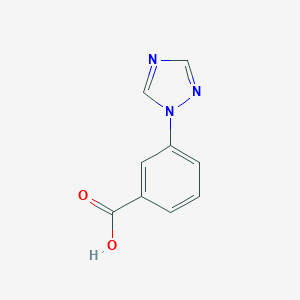

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Occurrence and Analysis

Nitrophenols, including derivatives like "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one", have been studied for their atmospheric presence and potential sources. Harrison et al. (2005) reviewed nitrophenols in the atmosphere, focusing on their formation from combustion processes and secondary formation via atmospheric reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for identifying and quantifying these compounds, highlighting the importance of monitoring environmental pollutants and understanding their sources and transformations in the environment Harrison et al., 2005.

Photosensitive Applications

The compound's structural similarity to nitrophenyl derivatives suggests potential utility in photosensitive applications. Amit et al. (1974) discussed the use of photosensitive protecting groups, including 3-nitrophenyl derivatives, in synthetic chemistry. These compounds are promising for future applications due to their ability to undergo light-induced reactions, which can be useful in developing new synthetic pathways and materials Amit et al., 1974.

Degradation Studies

Research on related phenolic compounds has also focused on degradation mechanisms, which can be relevant for understanding the environmental fate of "this compound". Yokoyama (2015) reviewed the acidolysis of lignin model compounds, which can shed light on the degradation behaviors of complex organic compounds, including potential pathways and products of "this compound" in various environmental contexts Yokoyama, 2015.

Environmental and Human Health Impacts

Studies on the genotoxicity and environmental impact of nitrosoureas and alkylphenols provide insight into the potential health and environmental implications of structurally related compounds. Shibuya and Morimoto (1993) reviewed the genotoxicity of 1-ethyl-1-nitrosourea, emphasizing the importance of understanding the mutagenic and carcinogenic potentials of chemical compounds Shibuya & Morimoto, 1993. Additionally, Ying et al. (2002) reviewed the environmental fate and effects of alkylphenols and their ethoxylates, highlighting concerns about their persistence, bioaccumulation, and endocrine-disrupting effects Ying et al., 2002.

Properties

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-14(2)12-16-6-9-17(10-7-16)19(21)11-8-15-4-3-5-18(13-15)20(22)23/h3-11,13-14H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKXLIVUBCYENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383669 |

Source

|

| Record name | 1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-30-8 |

Source

|

| Record name | 1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)

![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)